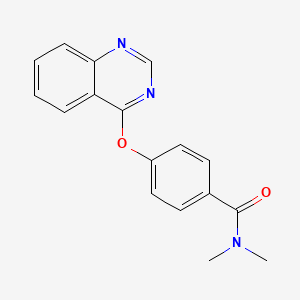![molecular formula C14H17NO4 B7511972 Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an ester derivative of 3-aminophenol and is commonly known as Methyl 3-aminophenyl ether-2-carboxylate. This compound is widely used in the synthesis of various organic molecules and has shown promising results in scientific research.
作用機序
The mechanism of action of Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophilic species to form covalent bonds. This property makes it a useful reagent in organic synthesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been reported to exhibit low toxicity and is considered safe for use in laboratory experiments.
実験室実験の利点と制限
One of the main advantages of using Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate in laboratory experiments is its high purity and low toxicity. It is also relatively easy to synthesize and is readily available in the market. However, one of the limitations of using this compound is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the use of Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate in scientific research. One of the potential applications is in the synthesis of novel organic molecules with improved biological activities. It can also be used as a reagent in the development of new synthetic methodologies. Further studies are needed to elucidate the mechanism of action and the biochemical and physiological effects of this compound. Additionally, the development of more cost-effective synthesis methods may increase its use in laboratory experiments.
Conclusion:
This compound is a chemical compound that has shown potential applications in various fields of scientific research. Its high purity and low toxicity make it a useful reagent in organic synthesis and laboratory experiments. Further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects of this compound. The development of more cost-effective synthesis methods may increase its use in scientific research.
合成法
The synthesis of Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate can be achieved through several methods. One of the most common methods involves the reaction of 3-aminophenol with methyl chloroacetate in the presence of a base such as sodium carbonate. The resulting product is then treated with cyclobutanecarbonyl chloride to obtain the final compound.
科学的研究の応用
Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate has shown potential applications in various fields of scientific research. It has been used in the synthesis of several organic molecules such as benzoxazoles, benzimidazoles, and quinazolinones. These molecules have been found to exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.
特性
IUPAC Name |
methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-18-13(16)9-19-12-7-3-6-11(8-12)15-14(17)10-4-2-5-10/h3,6-8,10H,2,4-5,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCXCHQMEODJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)
![1-[5-(2,3-Dihydro-1,4-benzoxazine-4-carbonyl)thiophen-2-yl]ethanone](/img/structure/B7511944.png)
![1-[4-(2-Methoxybenzoyl)piperazin-1-yl]ethanone](/img/structure/B7511947.png)






